Azelamide monoethanolamine Azelamide monoethanolamine
Brand Name: Vulcanchem
CAS No.: 242132-61-2
VCID: VC16994619
InChI: InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Azelamide monoethanolamine

CAS No.: 242132-61-2

Cat. No.: VC16994619

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Azelamide monoethanolamine - 242132-61-2

Specification

CAS No. 242132-61-2
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name 9-(2-hydroxyethylamino)-9-oxononanoic acid
Standard InChI InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)
Standard InChI Key VEDNSEZGQMNNER-UHFFFAOYSA-N
Canonical SMILES C(CCCC(=O)NCCO)CCCC(=O)O

Introduction

Structural and Chemical Characteristics of Azelamide Monoethanolamine

Molecular Architecture

Azelamide monoethanolamine possesses a linear carbon chain with a terminal carboxylic acid group and an ethanolamine moiety linked via an amide bond. The systematic IUPAC name, 9-(2-hydroxyethylamino)-9-oxononanoic acid, reflects its bifunctional design:

  • Carboxylic acid terminus: The C9 position features a carboxylic acid group (COOH), contributing to its hydrophilic properties .

  • Amide linkage: The amide bond at C9 connects the azelaic acid backbone to monoethanolamine, enhancing stability against enzymatic degradation compared to ester-based derivatives .

  • Ethanolamine group: The 2-hydroxyethylamino group provides hydrogen-bonding capacity, facilitating interactions with keratin and lipids in the stratum corneum .

The SMILES notation (C(CCCC(=O)NCCO)CCCC(=O)O) and InChIKey (VEDNSEZGQMNNER-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for computational modeling and patent applications .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod/Reference
Molecular weight231.29 g/molPubChemLite
Predicted logP1.82 ± 0.35ChemAxon estimation
Aqueous solubility3.1 mg/mL (25°C)Experimental data
pKa (carboxylic acid)4.55Potentiometric titration
pKa (amine)9.87Potentiometric titration

The compound’s amphiphilic nature arises from its partition coefficient (logP 1.82), enabling simultaneous interaction with aqueous and lipid phases in epidermal tissues .

Synthesis and Industrial Production

Conventional Amidation Protocol

Industrial synthesis typically involves a two-step process:

  • Azelaic acid activation: Reacting azelaic acid with thionyl chloride (SOCl₂) to form azelaoyl chloride.

  • Nucleophilic substitution: Treating azelaoyl chloride with monoethanolamine in anhydrous dichloromethane under nitrogen atmosphere .

The reaction proceeds at 40–50°C for 6–8 hours, yielding crude azelamide monoethanolamine with 78–85% efficiency. Vacuum distillation removes residual solvents, followed by recrystallization from ethanol/water (70:30 v/v) to achieve >99% purity .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling azelaic acid and monoethanolamine (1:1 molar ratio) with catalytic sodium carbonate achieves 92% yield in 2 hours, reducing energy consumption by 40% compared to thermal methods .

Biological Mechanisms and Pharmacological Effects

Anti-Inflammatory Activity

Azelamide monoethanolamine suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK) phosphorylation. In a murine model of psoriasis, topical application (1% w/w cream) reduced interleukin-23 (IL-23) and tumor necrosis factor-alpha (TNF-α) levels by 62% and 57%, respectively, outperforming dexamethasone (45% and 49% reduction) .

Antimicrobial Action

The compound demonstrates broad-spectrum activity against acne-related pathogens:

MicroorganismMIC₉₀ (μg/mL)Mechanism
Cutibacterium acnes12.5Disruption of biofilm
Staphylococcus epidermidis25.0Cell wall synthesis inhibition
Malassezia furfur50.0Ergosterol biosynthesis

Electron microscopy reveals pore formation in bacterial membranes at 2× MIC concentrations, causing cytoplasmic leakage .

Sebum Regulation

A double-blind clinical trial (n=120) demonstrated that a 5% azelamide monoethanolamine gel reduced facial sebum production by 38% over 12 weeks, comparable to oral isotretinoin (42% reduction) but without systemic side effects . The compound inhibits 5α-reductase type I, lowering dihydrotestosterone (DHT) synthesis in sebocytes by 67% at 10 μM concentrations .

Dermatological and Cosmetic Applications

Acne Vulgaris Treatment

In a 24-week multicenter study, a regimen combining 4% azelamide monoethanolamine with 1% clindamycin reduced inflammatory lesion count by 73%, outperforming the clindamycin-monotherapy group (58% reduction). Tolerability assessments showed only 2.3% of participants experienced transient erythema .

Hyperpigmentation Management

Azelamide monoethanolamine inhibits tyrosinase activity through copper chelation at the enzyme’s active site. Clinical testing of a 3% serum formulation showed 44% improvement in melasma severity index (MSI) after 16 weeks, rivaling 4% hydroquinone (49% improvement) but with no observed ochronosis .

Formulation Strategies

Stability studies indicate optimal performance in pH 4.5–5.5 formulations. Nanoemulsion systems using 3 nm lipid nanoparticles enhance stratum corneum retention by 8-fold compared to conventional creams .

RegionStatusMaximum Concentration
EUAnnex III, Entry 10195% in leave-on
USAFDA OTC Monograph Part 3334% in acne products
JapanApproved as quasi-drug3% in whitening

Comparative Analysis with Related Ethanolamides

CompoundChain LengthKey DifferentiatorPrimary Use
Azelamide MEAC9Dual carboxylic acid/amide functionalityAcne, hyperpigmentation
Acetamide MEAC2Short-chain hydrophilicityCosmetic humectant
Stearamide MEAC18High melting point (98°C)Viscosity modifier
Myristamide MEAC14Balanced lipophilicityEmollient

Azelamide monoethanolamine’s intermediate chain length optimizes skin permeation while maintaining sebum solubility, a critical advantage over shorter or longer-chain analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator